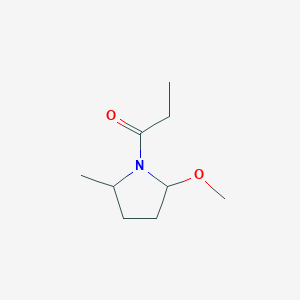
2-Bromo-6-ethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-ethylnaphthalene is an organic compound with the molecular formula C12H11Br It is a derivative of naphthalene, where a bromine atom is substituted at the 2-position and an ethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethylnaphthalene typically involves the bromination of 6-ethylnaphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the use of environmentally friendly brominating agents and catalysts is being explored to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-ethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are used in the presence of boronic acids.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Products include various substituted naphthalenes depending on the nucleophile used.
Coupling: Biaryl compounds are formed.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-6-ethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: It can be a precursor in the synthesis of biologically active compounds.
Chemical Biology: It is used in the study of brominated aromatic compounds and their interactions with biological systems.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-ethylnaphthalene in chemical reactions involves the activation of the bromine atom, making it a good leaving group in substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by oxidative addition and reductive elimination processes. The ethyl group can undergo various transformations, contributing to the versatility of this compound in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but with a methoxy group instead of an ethyl group.
2-Bromo-6-fluoronaphthalene: Contains a fluorine atom instead of an ethyl group.
2-Bromo-6-chloronaphthalene: Contains a chlorine atom instead of an ethyl group.
Uniqueness
2-Bromo-6-ethylnaphthalene is unique due to the presence of the ethyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its bromine atom also allows for selective substitution reactions, making it valuable in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C12H11Br |
|---|---|
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
2-bromo-6-ethylnaphthalene |
InChI |
InChI=1S/C12H11Br/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8H,2H2,1H3 |
Clave InChI |
QMIKILLYMUGDDP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)

![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)



![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)
![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)

![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)



